2,5-DIMETHOXY-DL-PHENYLALANINE
Overview
Description
2,5-Dimethoxy-DL-phenylalanine is a synthetic compound belonging to the class of phenethylamines This compound is characterized by the presence of two methoxy groups attached to the phenyl ring at the 2 and 5 positions, and an amino acid structure similar to phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethoxy-DL-phenylalanine typically involves the following steps:
Friedel-Crafts Reaction: 4-dimethoxybenzene reacts with chloracetyl chloride to form alpha-chlorine-2,5-dimethoxyacetophenone.
Amination: The alpha-chlorine-2,5-dimethoxyacetophenone undergoes a reaction with methenamine to yield alpha-amino-2,5-dimethoxyacetophenone.
Reduction: The alpha-amino-2,5-dimethoxyacetophenone is then reduced to produce 2,5-dimethoxyphenethylamine
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The raw materials used are commercially available and cost-effective, and the reaction conditions are optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethoxy-DL-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions
Major Products: The major products formed from these reactions include various substituted phenethylamines and quinones, depending on the reaction conditions and reagents used .
Scientific Research Applications
2,5-Dimethoxy-DL-phenylalanine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in neurotransmitter research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a ligand for various receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-DL-phenylalanine involves its interaction with various molecular targets, including serotonin receptors (5-HT2A, 5-HT2B, and 5-HT2C). The compound acts as a partial agonist at these receptors, influencing neurotransmitter activity and potentially altering mood and perception .
Comparison with Similar Compounds
2,5-Dimethoxyamphetamine (2,5-DMA): Similar structure but with an amphetamine backbone.
2,5-Dimethoxy-4-bromophenethylamine (2C-B): Contains a bromine atom at the 4 position.
Mescaline: A naturally occurring compound with similar methoxy substitutions
Uniqueness: 2,5-Dimethoxy-DL-phenylalanine is unique due to its specific substitution pattern and amino acid structure, which confer distinct chemical and biological properties compared to other phenethylamines .
Properties
IUPAC Name |
2-amino-3-(2,5-dimethoxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-8-3-4-10(16-2)7(5-8)6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBYDXAFHYVJPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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